molecular formula C16H14ClN3O4 B095163 1-Methyl-4-(phenylazo)-quinolinium perchlorate CAS No. 16600-12-7

1-Methyl-4-(phenylazo)-quinolinium perchlorate

Cat. No.: B095163
CAS No.: 16600-12-7
M. Wt: 347.75 g/mol
InChI Key: KXPVFQQMHUZSPH-UHFFFAOYSA-M
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Description

1-Methyl-4-(phenylazo)-quinolinium perchlorate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of quinolinium salts and is characterized by the presence of a phenylazo group attached to the quinolinium ring

Preparation Methods

The synthesis of 1-Methyl-4-(phenylazo)-quinolinium perchlorate typically involves the following steps:

    Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives. The process often involves the cyclization of aniline with aldehydes or ketones under acidic conditions to form the quinolinium ring.

    Introduction of the Phenylazo Group: The phenylazo group is introduced through a diazotization reaction. Aniline is first converted to a diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with the quinolinium core to form the phenylazo-quinolinium compound.

    Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the phenylazo-quinolinium compound with perchloric acid.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Methyl-4-(phenylazo)-quinolinium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinolinium N-oxide derivatives.

    Reduction: Reduction of the phenylazo group can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst. This results in the formation of the corresponding aniline derivative.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenylazo group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(phenylazo)-quinolinium perchlorate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. It also serves as a precursor for the synthesis of other quinolinium derivatives.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label and track biological molecules in various assays.

    Medicine: The compound has shown potential in medicinal chemistry as a candidate for drug development. Its ability to interact with biological targets makes it a subject of interest for the development of therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications in the textile and printing industries.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylazo)-quinolinium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The phenylazo group plays a crucial role in these interactions, as it can undergo reversible redox reactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-Methyl-4-(phenylazo)-quinolinium perchlorate can be compared with other similar compounds, such as:

    4-(Phenylazo)quinoline: This compound lacks the methyl group on the quinolinium ring, which can influence its chemical reactivity and biological activity.

    1-Methylquinolinium iodide: This compound lacks the phenylazo group, making it less versatile in terms of chemical reactions and applications.

    4-(Phenylazo)pyridine: This compound has a pyridine ring instead of a quinolinium ring, which can affect its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its combination of the quinolinium core and the phenylazo group, providing a distinct set of chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

(1-methylquinolin-1-ium-4-yl)-phenyldiazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N3.ClHO4/c1-19-12-11-15(14-9-5-6-10-16(14)19)18-17-13-7-3-2-4-8-13;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPVFQQMHUZSPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376232
Record name 1-Methyl-4-(phenylazo)-quinolinium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-12-7
Record name 1-Methyl-4-(phenylazo)-quinolinium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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